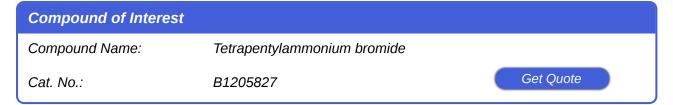


What are the physical and chemical properties of Tetrapentylammonium bromide?

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to Tetrapentylammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapentylammonium bromide (TPAB) is a quaternary ammonium salt with the chemical formula C₂₀H₄₄BrN. It is a white, crystalline solid that is highly soluble in many organic solvents and also soluble in water.[1][2] This compound is widely utilized as a phase-transfer catalyst in a variety of organic reactions, facilitating the reaction between reactants present in different immiscible phases.[3][4][5] Its applications extend to electrochemistry, the synthesis of pharmaceuticals, and as a structure-directing agent in the formation of zeolite-like frameworks. [2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of **Tetrapentylammonium bromide**, detailed experimental protocols for its characterization, and a visualization of its synthesis and catalytic mechanism.

Physical and Chemical Properties

The physical and chemical properties of **Tetrapentylammonium bromide** are summarized in the tables below, providing a ready reference for laboratory use.

General and Physical Properties



Property	Value	Reference(s)
Chemical Name	Tetrapentylammonium bromide	[7]
Synonyms	Tetra-n-pentylammonium bromide, TPAB	[7]
CAS Number	866-97-7	
Molecular Formula	C20H44BrN	
Molecular Weight	378.47 g/mol	
Appearance	White to off-white crystalline powder or shiny flakes	[1][2]
Melting Point	100-102 °C	[8]
Density	0.92333 g/cm³ (at 35.00 °C)	[9]
Solubility in Water	Soluble	[1]
Solubility in Organic Solvents	Soluble in DMSO (100 mg/mL), methanol, dichloromethane, chloroform, and acetone/ether mixtures.	[1][9]

Spectroscopic Properties

Property	Data	Reference(s)
¹H NMR (CDCl₃)	Chemical shifts for the protons on the pentyl chains.	[10][11]
¹³ C NMR	Chemical shifts for the carbons of the pentyl chains.	[11]
FT-IR	Characteristic peaks for C-H stretching and bending vibrations.	[12][13]

Experimental Protocols



Detailed methodologies for the characterization and synthesis of **Tetrapentylammonium bromide** are provided below.

Synthesis of Tetrapentylammonium Bromide

This protocol is based on the general principle of the Menshutkin reaction, involving the alkylation of a tertiary amine.[14]

Materials:

- Tripentylamine
- 1-Bromopentane
- Acetonitrile (anhydrous)
- Diethyl ether (anhydrous)
- Round-bottom flask with reflux condenser
- · Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve tripentylamine in anhydrous acetonitrile.
- Add a stoichiometric equivalent of 1-bromopentane to the solution.
- Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.



- Remove the acetonitrile under reduced pressure using a rotary evaporator.
- The crude product is then precipitated by the addition of anhydrous diethyl ether.
- The precipitate is collected by filtration and washed with cold diethyl ether to remove any unreacted starting materials.
- The resulting white solid is dried under vacuum to yield pure **Tetrapentylammonium** bromide.

Melting Point Determination

The melting point is a crucial parameter for assessing the purity of a crystalline solid.

Apparatus:

- Melting point apparatus (e.g., DigiMelt)
- Capillary tubes (sealed at one end)

Procedure:

- Ensure the **Tetrapentylammonium bromide** sample is dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a rate of approximately 10-20 °C per minute for a preliminary, rapid determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate measurement, prepare a new sample and heat to a temperature approximately 20 °C below the previously observed melting point.
- Then, decrease the heating rate to 1-2 °C per minute.



Record the temperature at which the first droplet of liquid appears (the onset of melting) and
the temperature at which the entire sample becomes a clear liquid (the completion of
melting). This range is the melting point of the sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Method: Attenuated Total Reflectance (ATR)

Apparatus:

• FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal)

Procedure:

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
- Place a small amount of the solid **Tetrapentylammonium bromide** sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
- Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- After the measurement, clean the ATR crystal thoroughly.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the structure of a molecule, including the number and types of protons and their connectivity.



Apparatus:

- NMR spectrometer
- NMR tubes
- Deuterated solvent (e.g., Chloroform-d, CDCl₃)
- Tetramethylsilane (TMS) as an internal standard (if not provided by the solvent)

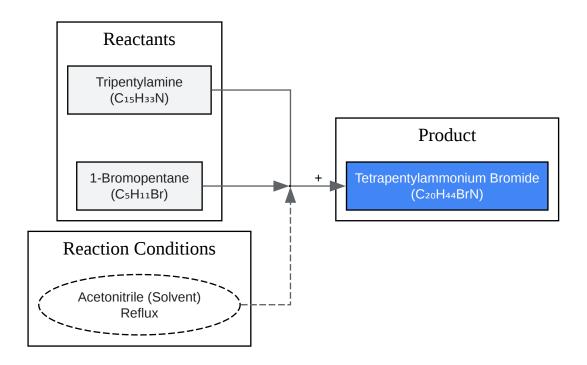
Procedure:

- Dissolve approximately 5-10 mg of Tetrapentylammonium bromide in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
- Transfer the solution to a clean, dry NMR tube.
- Place the NMR tube in the spinner turbine and adjust its depth according to the spectrometer's requirements.
- Insert the sample into the NMR spectrometer.
- Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
 This typically involves tuning and shimming the magnetic field to ensure homogeneity.
- Process the acquired free induction decay (FID) by applying a Fourier transform.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- Integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizations

The following diagrams illustrate the synthesis pathway of **Tetrapentylammonium bromide** and its mechanism of action as a phase-transfer catalyst.





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Caption: Synthesis of **Tetrapentylammonium Bromide** via the Menshutkin reaction.

Caption: Mechanism of phase-transfer catalysis by a quaternary ammonium salt.

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- To cite this document: BenchChem. [What are the physical and chemical properties of Tetrapentylammonium bromide?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1205827#what-are-the-physical-and-chemical-properties-of-tetrapentylammonium-bromide]

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